1,1-Dimethoxysilinane

Description

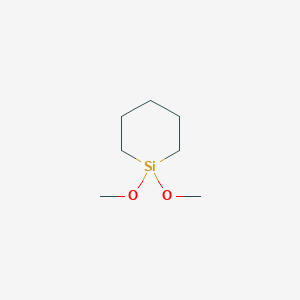

1,1-Dimethoxysilinane is a silicon-containing cyclic compound characterized by a silinane backbone (a six-membered ring with one silicon atom) and two methoxy (-OCH₃) groups attached to the silicon atom in the 1,1 positions. Such compounds are typically utilized in organic synthesis, surface modification, or as precursors for advanced materials, though specific applications for this compound require further research.

Properties

CAS No. |

18141-41-8 |

|---|---|

Molecular Formula |

C7H16O2Si |

Molecular Weight |

160.29 g/mol |

IUPAC Name |

1,1-dimethoxysilinane |

InChI |

InChI=1S/C7H16O2Si/c1-8-10(9-2)6-4-3-5-7-10/h3-7H2,1-2H3 |

InChI Key |

PRJORQHABDGVIA-UHFFFAOYSA-N |

SMILES |

CO[Si]1(CCCCC1)OC |

Canonical SMILES |

CO[Si]1(CCCCC1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxysilinane can be synthesized through the reaction of monosilane with methanol . This process involves the interaction of monosilane with methanol under controlled conditions to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of heterogeneous catalysts to facilitate the reaction between methanol and formaldehyde. The reaction is carried out under mild and neutral conditions, often using a molecularly defined nickel (II) complex as a catalyst . This method is efficient and provides high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxysilinane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like hydrogen chloride or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

1,1-Dimethoxysilinane has a wide range of applications in scientific research, including:

Biology: The compound is used in the modification of surfaces for biological assays and in the preparation of bio-compatible materials.

Medicine: It is utilized in the development of drug delivery systems and in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1-dimethoxysilinane involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxanes. This process is facilitated by the presence of catalysts and is influenced by factors such as pH and temperature .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Silicon Compounds

Reactivity and Stability

- This compound: The cyclic silinane backbone may enhance steric hindrance, reducing susceptibility to hydrolysis compared to linear silanes.

- Dipiperidinodimethoxysilane: Piperidine substituents introduce basicity and nucleophilic character, making this compound reactive in coupling reactions. The methoxy groups facilitate hydrolysis under acidic conditions .

- Hexamethyldisiloxane : The siloxane (Si-O-Si) linkage provides thermal stability and hydrophobicity, making it a common lubricant or solvent. Methyl groups confer chemical inertness .

- Diisopropyl(dimethylamino)octylsilane: The dimethylamino group enhances nucleophilicity, while the octyl chain imparts lipophilicity, ideal for surface functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.